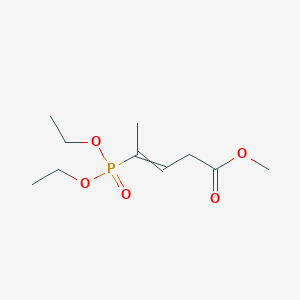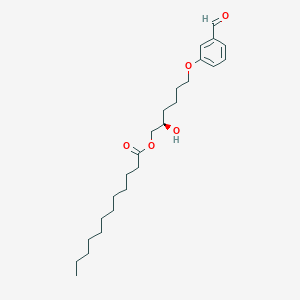
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a hydroxy group, and a dodecanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 3-formylphenol with an appropriate alkylating agent.
Hydroxylation: The phenoxy intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.
Esterification: The final step involves esterification with dodecanoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (2R)-2-(3-Formylphenoxy)butanoate
- 2-Formyl-3-thiopheneboronic acid
- 2-Oxiranebutanoic acid, 3-formyl-, methyl ester
Comparison:
- Structural Differences: While these compounds share the formylphenoxy moiety, they differ in their alkyl chains and additional functional groups.
- Unique Features: (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate is unique due to its long dodecanoate ester chain, which may impart distinct physicochemical properties and biological activities compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
918531-77-8 |
|---|---|
Molekularformel |
C25H40O5 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C25H40O5/c1-2-3-4-5-6-7-8-9-10-17-25(28)30-21-23(27)15-11-12-18-29-24-16-13-14-22(19-24)20-26/h13-14,16,19-20,23,27H,2-12,15,17-18,21H2,1H3/t23-/m1/s1 |
InChI-Schlüssel |
ATLPUCQHVBVXJE-HSZRJFAPSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


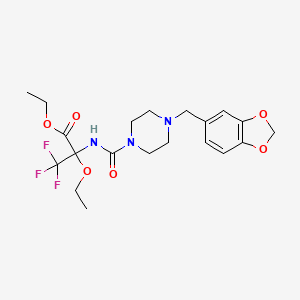
![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
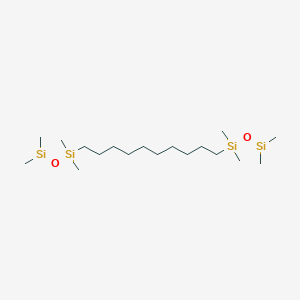
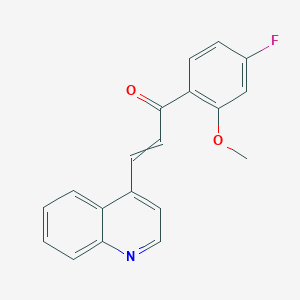
![2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium](/img/structure/B12624243.png)

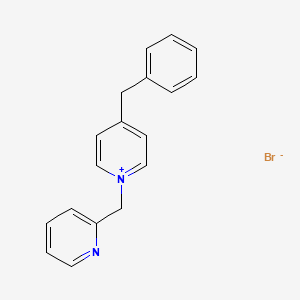
![[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol](/img/structure/B12624255.png)
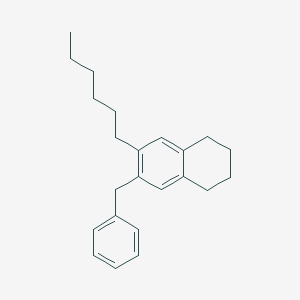
![N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624264.png)
methanone](/img/structure/B12624271.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12624277.png)

